(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol
Overview
Description
“(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C14H12Br2O. It contains two bromine atoms and one hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two phenyl rings, each substituted with a bromine atom. One of the phenyl rings is attached to an ethan-1-ol moiety, which contains the chiral center .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.061 Da and a mono-isotopic mass of 199.983673 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 253.3±0.0 °C at 760 mmHg, and a flash point of 63.3±0.0 °C .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of complex molecules, demonstrating its versatility as a precursor in organic synthesis. For example, Sherekar et al. (2021) explored the synthesis, characterization, and biological evaluation of certain compounds derived from bromo-substituted naphthalen-yl ethanones, highlighting the compound's utility in generating bioactive molecules with antimicrobial properties Sherekar, Kakade, & Padole, 2021.
Chemical Transformations and Reactions
- In the realm of chemical transformations, Rodríguez et al. (2006) reported on the intermolecular silyl migration reactions involving bromo-substituted ethanols, illustrating the compound's potential in facilitating complex chemical rearrangements Rodríguez, García, & Marco-Contelles, 2006.
Biological Evaluation
- While focusing on the synthesis and characterization of new molecules, research also delves into evaluating their biological activities. For instance, highly brominated mono- and bis-phenols, structurally related to bromophenyl compounds, have been isolated from marine algae and demonstrated significant radical-scavenging activity, suggesting potential applications in antioxidant therapy Li, Li, Ji, & Wang, 2007.
Molecular Electronics
- Aryl bromides, similar to "(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol," serve as crucial building blocks in the construction of molecular wires for electronic applications, highlighting their significance in developing new materials for molecular electronics Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005.
Properties
IUPAC Name |
(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8,14,17H,9H2/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGAIHLMULDMP-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)[C@@H](CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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